molecular formula C16H15N B14678131 4,6-Dimethyl-2-phenyl-1H-indole CAS No. 33555-22-5

4,6-Dimethyl-2-phenyl-1H-indole

Katalognummer: B14678131
CAS-Nummer: 33555-22-5
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: KBHRIZWFEFVXIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethyl-2-phenyl-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-phenyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of 4,6-dimethyl-2-phenylhydrazine with an appropriate ketone in the presence of an acid catalyst can yield the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dimethyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4,6-Dimethyl-2-phenyl-1H-indole has diverse applications in scientific research:

Wirkmechanismus

The biological activity of 4,6-Dimethyl-2-phenyl-1H-indole is attributed to its ability to interact with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to viral proteins, preventing their replication. The indole core allows for π-π stacking interactions and hydrogen bonding, facilitating its binding to target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,6-Dimethyl-2-phenyl-1H-indole is unique due to the specific substitution pattern on the indole ring, which influences its electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .

Eigenschaften

CAS-Nummer

33555-22-5

Molekularformel

C16H15N

Molekulargewicht

221.30 g/mol

IUPAC-Name

4,6-dimethyl-2-phenyl-1H-indole

InChI

InChI=1S/C16H15N/c1-11-8-12(2)14-10-15(17-16(14)9-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3

InChI-Schlüssel

KBHRIZWFEFVXIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=C(NC2=C1)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.